molecular formula C10H7BrN2O3 B11753721 Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate

Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate

Cat. No.: B11753721
M. Wt: 283.08 g/mol
InChI Key: QGMSDAWNQDPGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate typically involves the bromination of a quinoxaline precursor followed by esterification. One common method includes the reaction of 8-bromoquinoxaline-2,3-dione with methanol in the presence of a suitable catalyst . The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Formation of substituted quinoxaline derivatives.

    Reduction: Formation of hydroxylated quinoxaline derivatives.

    Oxidation: Formation of quinoxaline N-oxides or other oxidized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways . The bromine atom and the quinoxaline core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-chloro-2-oxo-1,2-dihydroquinoxaline-6-carboxylate
  • Methyl 8-fluoro-2-oxo-1,2-dihydroquinoxaline-6-carboxylate
  • Methyl 8-iodo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate

Uniqueness

Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

methyl 8-bromo-2-oxo-1H-quinoxaline-6-carboxylate

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-4-8(14)13-9/h2-4H,1H3,(H,13,14)

InChI Key

QGMSDAWNQDPGPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)NC(=O)C=N2

Origin of Product

United States

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